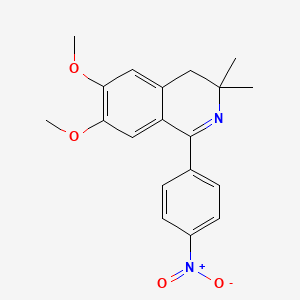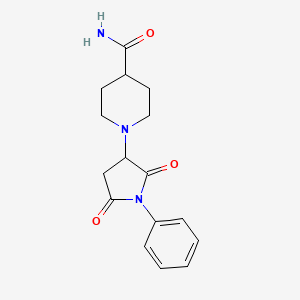
N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide, commonly known as CI-994, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. CI-994 belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to induce apoptosis and cell cycle arrest in cancer cells.
Mecanismo De Acción
The mechanism of action of CI-994 involves the inhibition of N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation is a key epigenetic mechanism that regulates gene expression and chromatin structure. By inhibiting this compound enzymes, CI-994 increases histone acetylation and alters gene expression, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, CI-994 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of fungi, such as Candida albicans, and to have anti-inflammatory effects in animal models of inflammation. CI-994 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CI-994 as a research tool is its specificity for N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide enzymes. Unlike other this compound inhibitors, such as sodium butyrate, CI-994 selectively inhibits class I this compound enzymes, which are overexpressed in many types of cancer. However, one limitation of CI-994 is its relatively low potency compared to other this compound inhibitors, such as vorinostat and romidepsin.
Direcciones Futuras
There are several future directions for research on CI-994. One area of interest is the development of more potent analogs of CI-994 that could be used as anticancer agents. Another area of interest is the investigation of the role of N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide inhibitors in the regulation of immune function, as this compound enzymes have been shown to play a role in the differentiation and function of immune cells. Finally, the use of CI-994 as a research tool for the study of epigenetic mechanisms in cancer and other diseases is an area of ongoing research.
Métodos De Síntesis
The synthesis of CI-994 involves the reaction of 2-chloro-4-iodoaniline with 2-chlorophenoxyacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain CI-994 in high yield and purity.
Aplicaciones Científicas De Investigación
CI-994 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer. In addition, CI-994 has been shown to enhance the efficacy of other anticancer agents, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO2/c15-10-3-1-2-4-13(10)20-8-14(19)18-12-6-5-9(17)7-11(12)16/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRUAQWCBURNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole](/img/structure/B4969764.png)


![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)
![6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid](/img/structure/B4969776.png)

![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4969796.png)

![4-allyl-1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4969812.png)
![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4969815.png)
![1-(4-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4969826.png)
![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)
![N-(3-chlorobenzyl)-3-[1-(1H-tetrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B4969843.png)
